(R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxymethyl-amino group, and a benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxymethyl-amino Group: This step involves the reaction of the piperidine derivative with a carboxymethylating agent under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester can be used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biologically active molecules. Its piperidine ring is a common motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.
Medicine
In medicinal chemistry, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester can be used in the design of new therapeutic agents. Its ability to undergo various chemical transformations allows for the creation of derivatives with improved pharmacological properties.
Industry
In the material science industry, the compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for easy incorporation into polymer chains, leading to materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the carboxymethyl-amino group can participate in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid methyl ester
- ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid ethyl ester
- ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid propyl ester
Uniqueness
Compared to its analogs, ®-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester offers unique properties due to the presence of the benzyl ester moiety. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the benzyl group can be selectively modified, providing a handle for further functionalization.
Properties
IUPAC Name |
2-[[(3R)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)9-16-13-7-4-8-17(10-13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,18,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOAITTURZGNTA-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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